B1558820 Recombinant Alkali-tolerant Protein A

Recombinant Alkali-tolerant Protein A

Cat. No.: B1558820
M. Wt: 28 kDa
Attention: For research use only. Not for human or veterinary use.
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Description

Recombinant Alkali-tolerant Protein A is an engineered affinity ligand designed for the highly specific purification of immunoglobulins, particularly monoclonal antibodies. It is produced in E. coli and functions by binding the Fc region of IgG from a wide range of species, including human, mouse, and rabbit subclasses . The key innovation of this product is its enhanced resistance to harsh alkaline conditions, a critical improvement over native Protein A that allows for robust cleaning-in-place (CIP) procedures using 0.1-0.5 M NaOH without significant loss of binding capacity, thereby extending the lifespan of affinity chromatography resins . This alkaline tolerance is achieved through rational protein design strategies, such as specific amino acid substitutions that mitigate degradation under high pH . With a molecular weight of approximately 26-28 kDa and a purity of >95% , it is an ideal and reliable capture step for antibody purification from complex samples like cell culture supernatants, enabling higher efficiency and cost-effectiveness in research and bioprocessing. This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

Molecular Weight

28 kDa

formulation

Recombinant Protein A was lyophilized from 5 mM PB, pH7.4

Key on ui product background

Protein A is a 42 kDa surface protein originally found in the cell wall of the bacteria Staphylococcus aureus. It is encoded by the spa gene and its regulation is controlled by DNA topology, cellular osmolarity, and a two-component system called ArlS-ArlR. It has found use in biochemical research because of its ability to bind immunoglobulins. It is composed of five homologous Ig-binding domains that fold into a three-helix bundle. Each domain is able to bind proteins from many mammalian species, most notably IgGs. It binds the heavy chain within the Fc region of most immunoglobulins and also within the Fab region in the case of the human VH3 family. Through these interactions in serum, where IgG molecules are bound in the wrong orientation (in relation to normal antibody function), the bacteria disrupts opsonization and phagocytosis.

Key on ui product type

Protein / Antibody Purification

Purity

≥95%

source

E. coli

stability

3 years

storage

Store the recombinant protein A product at below -20°C. Avoid multiple freeze-thaw cycles and exposure to frequent temperature changes.

Synonym

Protein A

usage

For Lab Research Use Only!

Origin of Product

United States

Biochemical and Biophysical Characterization of Recombinant Alkali Tolerant Protein a Performance

Elucidation of Functional Stability Under Extreme pH Conditions

The defining characteristic of these engineered proteins is their stability and functionality in alkaline environments, which is essential for the cleaning and regeneration of chromatography columns. gripharma.com

pH-Dependent Retention of Binding Activity and Structural Integrity

Engineered Protein A ligands demonstrate significantly enhanced alkaline stability. nih.gov For instance, variants can retain a high percentage of their initial IgG binding capacity even after prolonged incubation in sodium hydroxide (B78521) solutions. Studies show that an engineered variant, 4xPA-LPA, maintained over 84% of its residues after 24 hours in 0.5 M NaOH. nih.gov Similarly, the MabSelect PrismA resin, which utilizes an engineered ligand, shows almost no loss in binding capacity after 72 hours in 0.5 M NaOH. nih.gov The structural integrity under these conditions is often confirmed using methods like circular dichroism, which can show an increase in stable α-helical structures in the engineered variants compared to their predecessors. nih.gov The binding of antibodies to Protein A typically occurs at neutral or alkaline pH, with elution achieved by lowering the pH to acidic levels. bio-rad.com

Thermostability Assessment in High pH Environments

In addition to pH stability, thermostability is a critical parameter. Some alkaline proteases, for example, show robust activity in a pH range of 8.0–10.0 and can have an optimal temperature of 60°C. mdpi.com For engineered Protein A, differential scanning calorimetry is used to determine the melting temperature (Tm), a key indicator of thermal stability. The 4xPA-LPA variant, for instance, showed an increase in its Tm value by 2.47°C compared to the non-mutated version, indicating greater thermostability. nih.gov This enhanced thermal resilience, combined with alkali tolerance, ensures the protein remains functional through repeated, high-temperature cleaning cycles.

Resistance to Proteolytic Degradation in Alkali

During the purification of antibodies from cell culture supernatants, host cell proteases can be a concern. researchgate.net Furthermore, some cleaning protocols may involve proteases. Engineered alkali-tolerant Protein A has been shown to have enhanced resistance to proteolytic degradation. gripharma.com Mass spectrometry analysis of a VHH antibody, another type of binding protein, after alkali treatment revealed specific cleavage sites, which can be targeted for mutation to improve stability. biorxiv.orgelifesciences.org By analyzing potential alkaline cleavage sites, domains like the C domain of Protein A have been identified as naturally more resistant. nih.gov Further engineering, such as the G29A mutation in the Z domain (an engineered B domain), has been shown to confer superior stability against both alkaline conditions and proteases. nih.gov This resistance minimizes ligand leakage from the chromatography matrix and ensures a longer operational lifetime. gripharma.com

Substrate or Ligand Specificity Profiling

The substrate and ligand binding specificity of Recombinant Alkali-tolerant Protein A is a critical aspect of its biochemical characterization. Extensive research has demonstrated that this protein's binding activity is highly specific to immunoglobulins (Igs). The engineering for alkali tolerance has been focused on enhancing its stability under high pH conditions, primarily for cleaning-in-place (CIP) procedures in industrial applications, rather than altering its inherent binding preference. marvelgent.comnih.govgenscript.comresearchgate.net

Current scientific literature indicates that this compound does not possess significant binding affinity for proteins or ligands outside of the immunoglobulin family. Its primary interaction is with the Fc region of Immunoglobulin G (IgG) from a variety of mammalian species. genscript.comlunanano.ca While the canonical binding is to the Fc region, some interactions with the Fab region of antibodies, particularly those belonging to the human VH3 family, have been noted with wild-type Protein A. researchgate.net However, many recombinant versions are specifically engineered to minimize this Fab binding to ensure more uniform and predictable interaction with the Fc domain. researchgate.net

Beyond its strong affinity for IgG, this compound has been reported to exhibit some level of binding to other immunoglobulin isotypes, such as Immunoglobulin A (IgA) and Immunoglobulin M (IgM), although this affinity is generally moderate to weak compared to its interaction with IgG. mclab.comcarolinabiosystems.czruixibiotech.com

The specificity of this compound is not uniform across all IgG subclasses or species. The binding affinity can vary significantly, a factor that is crucial for its application in antibody purification and analysis. For instance, in humans, it binds with high affinity to IgG1, IgG2, and IgG4, but shows poor binding to IgG3. mclab.combio-rad.com Similarly, its affinity for mouse IgG subclasses also varies, with strong binding to IgG2a, IgG2b, and IgG3, but weaker affinity for IgG1. mclab.com

The detailed binding profile of this compound to various immunoglobulins is summarized in the interactive data table below, which has been compiled from various research findings and technical documentation.

Interactive Data Table: Binding Affinity of this compound to Various Immunoglobulins

SpeciesImmunoglobulin SubtypeRelative Affinity
HumanIgG+++
IgG1+++
IgG2+++
IgG3-
IgG4+++
IgA+
IgD-
IgE+
IgM+
Fab+
scFv+
MouseIgG+++
IgG1+
IgG2a+++
IgG2b+++
IgG3+++
IgM-
RatIgG+
IgG1+
IgG2a-
IgG2b-
IgG2c+++
RabbitIgG+++
GoatIgG+
SheepIgG+
Guinea pigIgG+++
HamsterIgG++
DonkeyIgG++
PigIgG+++
DogIgG+++
CatIgG+++
ChickenIgG-
CowIgG+
HorseIgG+

Key: +++ (Strong Binding), ++ (Medium Binding), + (Weak Binding), - (No Binding). Data compiled from multiple sources. lunanano.camclab.comtcichemicals.com

Structural Biology and Mechanistic Insights into Alkali Tolerance of Protein a

High-Resolution Structural Determination of Recombinant Alkali-tolerant Protein A and its Complexes

Determining the precise three-dimensional structure of this compound is fundamental to understanding its function and stability. Various biophysical techniques are employed to elucidate its structure at an atomic level, both in static states and in dynamic solution environments.

X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of proteins. The process involves crystallizing the purified protein and then bombarding the crystal with X-rays. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein can be modeled. nih.gov

Technique Purpose Key Findings for Protein A/Variants
X-ray Crystallography Provides high-resolution 3D atomic structure of the protein in a crystalline state. nih.govConfirms the conservation of the three-helix bundle fold in engineered domains, which is crucial for stability and function. researchgate.netnih.gov
NMR Spectroscopy Analyzes protein structure, dynamics, and interactions in a solution state, mimicking the physiological environment. nih.govUsed to assess the structural integrity of engineered domains and confirm that stabilizing mutations do not negatively impact the overall fold. researchgate.net
Cryo-Electron Microscopy (Cryo-EM) Determines the structure of large protein complexes or proteins that are difficult to crystallize.While less common for a small protein like a single Protein A domain, it could be used to study the structure of the full-length recombinant protein or its complex with immunoglobulins.

This table provides an overview of the primary techniques used to analyze the structure of Protein A and its engineered variants.

Cryo-electron microscopy (Cryo-EM) is a technique that has revolutionized structural biology, particularly for large and complex macromolecules that resist crystallization. While a single Protein A domain (approximately 7 kDa) or even a construct of five to six domains (35-42 kDa) is relatively small for traditional Cryo-EM analysis, the technique could be valuable for visualizing larger assemblies. This includes the entire recombinant protein A ligand coupled to a chromatography resin or, more significantly, the complex formed between the protein and an immunoglobulin molecule. To date, specific Cryo-EM studies focused solely on this compound are not prevalent in public literature, with X-ray crystallography and NMR remaining the primary methods for its structural analysis.

Identification of Structural Determinants and Molecular Interactions Conferring Alkali-Tolerance

The enhanced stability of this compound stems from specific, targeted changes in its amino acid sequence that protect it from degradation under high pH conditions. nih.govresearchgate.net

The primary mechanism of protein degradation in alkaline conditions is the deamidation of asparagine (Asn) and, to a lesser extent, glutamine (Gln) residues. nih.gov This chemical reaction, which is accelerated at high pH, involves the cleavage of the protein backbone, particularly at Asn-Gly sequences, leading to the inactivation of the ligand. nih.gov

Protein engineering has been instrumental in mitigating this vulnerability. researchgate.net The key strategies involve:

Replacing Asparagine Residues: A common and effective strategy is to replace susceptible asparagine residues with other amino acids that are resistant to deamidation, such as Threonine (Thr), Alanine (Ala), or Serine (Ser). nih.govgoogle.comgoogle.com For example, the Z domain, an engineered version of the native B domain, gains significant alkali stability from the G29A (Glycine to Alanine at position 29) mutation, which modifies the vulnerable Asn28-Gly29 sequence. nih.gov

Targeted Mutations: The N23T (Asparagine to Threonine at position 23) mutation has also been shown to confer increased alkaline resistance. nih.govnih.gov The native C domain of Protein A is naturally more alkali-stable than other domains, a trait attributed in part to its natural possession of a Threonine at position 23. nih.gov

Mutation Parent Domain Effect on Alkali Tolerance Reference
G29A B domain (creating Z domain)Major contributor to improved chemical stability by modifying the Asn-Gly sequence. nih.gov
N23T Z domainIncreased alkaline stability. nih.govnih.gov
Asn replacements General Protein A domainsA general strategy to dramatically improve chemical stability towards alkaline conditions. researchgate.netgoogle.comgoogle.com
Various substitutions at Gly-29 C domainMany substitutions at this position increased alkaline resistance more than the G29A mutation. nih.gov

This table summarizes key amino acid mutations that have been engineered into Protein A domains to enhance their stability in alkaline conditions.

Impact of Post-Translational Modifications on Alkali-Tolerance

The alkali-tolerance of recombinant Protein A is primarily achieved through deliberate, engineered modifications at the genetic level rather than through post-translational modifications (PTMs) that occur after protein synthesis. Recombinant Protein A is typically produced in host systems like Escherichia coli, which have limited PTM capabilities compared to mammalian cells. lunanano.ca The key modifications are amino acid substitutions designed to enhance stability in alkaline environments. maxanim.comruixibiotech.com

A critical factor in the alkaline instability of many proteins, including the non-engineered forms of Protein A, is the deamidation of asparagine (Asn) residues, particularly when they are followed by specific amino acids like glycine (B1666218) or serine in the protein sequence. This chemical process is accelerated under high pH conditions and results in the conversion of a neutral asparagine residue into a negatively charged aspartic or isoaspartic acid, which can disrupt the protein's tertiary structure and function.

To counteract this, a protein engineering strategy involves replacing susceptible asparagine residues with other amino acids that are not prone to deamidation. nih.gov For instance, in a mutated variant of the Z domain (an engineered analogue of the B-domain of Protein A), exchanging asparagine 23 for a threonine (N23T) was shown to significantly increase the domain's stability and tolerance to alkaline treatment. nih.govnih.gov This specific mutation mitigates a key pathway of alkaline degradation, thereby preserving the structural integrity and function of the protein during exposure to high pH, such as during cleaning-in-place (CIP) procedures in industrial antibody purification. nih.gov

Another engineered modification to create alkali-tolerant Protein A involves the insertion of a cysteine residue at the C-terminus. lunanano.camaxanim.comruixibiotech.com This modification is not directly for alkali-tolerance itself, but to provide a specific site for efficient and oriented covalent conjugation of the protein to a solid support, such as an agarose (B213101) resin, which is crucial for its application in affinity chromatography. lunanano.camaxanim.comruixibiotech.com

Computational Biophysics and In Silico Modeling of Alkali-Tolerance Mechanisms

Computational biophysics and in silico modeling have become indispensable tools for understanding the mechanisms of protein alkali-tolerance at a molecular level. nih.govnih.gov These methods allow researchers to simulate the behavior of proteins under various conditions, including high pH, providing insights that can be difficult to obtain through experimental methods alone. nih.govnih.gov For this compound, these computational approaches are crucial for identifying the root causes of instability and for rationally designing mutations that enhance its resilience. nih.govnih.gov

In silico techniques can model how changes in pH affect the electrostatic interactions within a protein, which are critical for maintaining its stable three-dimensional structure. nih.gov At high pH, the deprotonation of titratable residues alters the protein's net charge and intramolecular charge distribution, which can lead to electrostatic repulsion, destabilization, and eventual unfolding. nih.gov Computational models can predict these changes and help identify regions of the protein that are most vulnerable to alkaline conditions. nih.gov Furthermore, these models are instrumental in the development of engineered proteins, serving as a high-throughput screening tool to evaluate the potential impact of various mutations on stability before undertaking laborious and expensive wet-lab experiments. nih.govnih.gov

Molecular Dynamics Simulations to Explore Conformational Stability

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govyoutube.com By simulating a protein in a virtual solution box that mimics alkaline conditions, MD can reveal detailed information about its conformational stability and dynamics. nih.gov These simulations can identify flexible regions within a protein structure that are prone to unfolding under stress. nih.gov

For instance, MD simulations can track changes in a protein's structure, such as the root-mean-square fluctuation (RMSF) of its atoms, to quantify the mobility of different parts of the polypeptide chain. nih.gov Regions with high mobility are often the first to unfold and can be targeted for stabilization through protein engineering, for example, by introducing disulfide bonds or specific point mutations. nih.gov

Constant pH MD simulations are a particularly relevant advanced technique. They allow for the dynamic change of protonation states of titratable residues (like aspartic acid, glutamic acid, histidine, lysine, and arginine) as the simulation progresses, providing a more accurate representation of how a protein responds to a specific pH environment. nih.gov This method can trace pH-induced conformational transitions and calculate the microscopic pKa values of individual residues, offering deep insights into the coupling between protonation states and structural stability. nih.gov By applying these simulations, researchers can understand how the ionization state of specific amino acids under alkaline conditions contributes to either the stability or instability of Protein A, guiding the design of more robust variants.

Predictive Modeling of Mutational Effects on Alkali-Tolerance

Predictive modeling is a cornerstone of modern protein engineering, enabling the rational design of proteins with desired characteristics like enhanced alkali-tolerance. arxiv.org These computational methods predict the change in Gibbs free energy (ΔΔG) upon mutation, indicating whether a specific amino acid substitution will stabilize or destabilize the protein structure. nih.govnih.gov

Various approaches are employed, ranging from physics-based energy functions to machine learning and deep learning models trained on large datasets of experimentally characterized mutations. nih.govnih.govneurips.ccarxiv.org Machine learning methods, such as Support Vector Machines (SVM), Random Forests, and Graph Neural Networks, can learn complex relationships between a protein's sequence, structure, and its stability. nih.govnih.gov These models can analyze features of the mutation site, including its local structural environment and physicochemical properties, to predict the impact of a substitution. nih.gov

In the context of alkali-tolerant Protein A, predictive modeling has been successfully used to identify key mutations. nih.govnih.gov A common strategy is to target asparagine residues, which are susceptible to deamidation at high pH. nih.gov By computationally screening potential substitutions for these residues, researchers can identify mutations, such as replacing asparagine with threonine (N23T), that are predicted to enhance stability without compromising the protein's essential function, such as its binding affinity for immunoglobulins. nih.govnih.gov This predictive power significantly accelerates the development cycle of highly stable ligands for industrial applications. arxiv.org

Mutation in Protein A Z-domain Effect on Alkali-Tolerance Rationale Reference
N23T (Asparagine to Threonine at position 23)Increased stability in alkaline conditionsRemoves a site prone to deamidation, a major degradation pathway at high pH. nih.govnih.gov
F30A (Phenylalanine to Alanine at position 30)Decreased structural stability (used as a surrogate for testing stabilizing mutations)Reduces structural stability, making it easier to detect and quantify the stabilizing effects of other mutations. nih.gov

Correlating Structural Features with Enhanced Functional Performance

The ultimate goal of engineering this compound is to ensure that its structural stability under harsh conditions translates directly into enhanced and sustained functional performance. The key function of Protein A in biotechnology is its high-affinity binding to the Fc region of immunoglobulins. lunanano.ca Therefore, any structural modification aimed at increasing alkali-tolerance must preserve or even enhance this binding capability.

The correlation is direct: structural integrity is a prerequisite for function. Under high pH, protein degradation via mechanisms like asparagine deamidation leads to changes in the protein's charge and conformation. nih.gov These changes can alter the precise three-dimensional architecture of the binding sites, reducing the affinity for antibodies and leading to a loss of purification capacity over repeated cycles. By introducing mutations like N23T, the structural scaffold of the protein is maintained during alkaline cleaning-in-place (CIP) procedures. nih.gov This structural resilience ensures that the binding domains remain in their active conformation, leading to a longer ligand lifespan and more consistent performance in affinity chromatography. nih.gov

Optimized Bioprocesses for Large Scale Production and Purification of Recombinant Alkali Tolerant Protein a

Upstream Process Optimization for Maximized Titer and Productivity

Upstream process development for Recombinant Alkali-tolerant Protein A, typically expressed in Escherichia coli gripharma.comlunanano.casigmaaldrich.com, is centered on creating the ideal conditions for microbial growth and protein expression to maximize the final product yield, or titer. nih.gov This involves a multi-faceted approach, optimizing fermentation strategies, culture media, and induction conditions. nih.gov

The choice of fermentation strategy is critical for achieving high cell densities and, consequently, high protein yields. While simple batch cultures are easy to implement, they are often limited by the initial nutrient supply. For industrial-scale production, more advanced strategies are employed:

Fed-Batch Culture: This is the most common strategy for high-density E. coli cultivation. It involves the initial growth of the culture in a batch phase, followed by the controlled feeding of a concentrated nutrient solution. This approach prevents the accumulation of inhibitory byproducts and allows cell densities to reach very high levels before protein expression is induced. unl.edu A glycerol (B35011) fed-batch phase can be used to increase cell mass to a desired level before induction. unl.edu

Continuous Culture: In a continuous process, fresh medium is continuously added to the bioreactor while culture fluid is simultaneously removed. This maintains the culture in a state of exponential growth (chemostat) or at a constant cell density (turbidostat), leading to consistent product quality. While more complex to operate, this strategy can offer high volumetric productivity. researchgate.net

Auto-induction: This method utilizes specialized media where the bacteria initially consume glucose, which represses the expression promoter (like the lac promoter). Once the glucose is depleted, the cells begin to metabolize lactose (B1674315) present in the media, which automatically induces protein expression without the need for manual addition of an inducer like IPTG. This simplifies the process, as it doesn't require monitoring of cell growth for the induction step. nih.govnih.gov

The composition of the culture medium directly impacts cell growth and protein expression. Optimization focuses on providing a rich, balanced source of nutrients.

Rich Media Composition: Complex media like Terrific Broth (TB) or 2x YT are often preferred over standard Luria-Bertani (LB) broth for their higher concentrations of yeast extract and tryptone. nih.gov Studies have shown that media composition can have the most significant effect on the expression of soluble recombinant proteins. nih.gov For instance, in one study, Terrific Broth yielded the highest expression levels of a recombinant protein compared to SB, 2x YT, and LB media. nih.gov

Nutrient Supplementation: Supplementing the medium with additional carbon sources, such as glycerol or glucose, is crucial for supporting high-density cultures. nih.govnih.gov For example, increasing glucose concentration from 0.4% to 1.0% has been shown to enhance cell density and protein yield significantly. nih.gov Trace elements are also vital and are often supplied as a concentrated solution (e.g., PTM1 trace salts) during fermentation. unl.edu

Table 1: Comparison of Common Bacterial Culture Media Compositions This table provides an interactive comparison of components in various media used for recombinant protein production.

ComponentLB Broth (Miller)2x YT BrothTerrific Broth (TB)
Tryptone 10 g/L16 g/L12 g/L
Yeast Extract 5 g/L10 g/L24 g/L
NaCl 10 g/L5 g/L5 g/L
Phosphate (B84403) Buffer NoNoYes (KH₂PO₄, K₂HPO₄)
Glycerol NoNoYes (4 mL/L)

The induction phase is when the actual synthesis of the target protein is initiated. The conditions during this phase are critical for maximizing the yield of soluble, correctly folded protein.

Temperature Control: Induction temperature has a profound effect on protein folding and solubility. While 37°C can lead to rapid protein expression, it can also promote the formation of insoluble aggregates (inclusion bodies). nih.govresearchgate.net Reducing the temperature post-induction to between 15°C and 30°C often slows down the rate of protein synthesis, which can facilitate proper folding and increase the proportion of soluble protein. nih.govyoutube.com The optimal temperature is protein-dependent; however, a general trend observed is that lower IPTG concentrations are more advantageous at higher temperatures. nih.gov

Table 2: Effect of Induction Parameters on Recombinant Protein Expression This interactive table summarizes findings on how temperature and inducer concentration impact protein yield.

ParameterConditionObservationReference
Temperature 37°CMaximal protein expression observed. nih.govresearchgate.net
25°C - 30°CVisible but reduced expression compared to 37°C. nih.govresearchgate.net
15°C - 18°CCan significantly improve protein solubility. youtube.com
Inducer (IPTG) 0.05 - 0.1 mMFound to be optimal across various temperatures. nih.gov
0.4 mMHighest expression of soluble protein in Terrific Broth. nih.gov
0.8 mMMaximum expression of a recombinant protein (serratiopeptidase). researchgate.net

Downstream Process Development for High-Purity this compound

The downstream process involves the recovery and purification of the this compound from the host cells and culture medium. scorpiusbiologics.com The goal is to achieve high purity (>95%) while maximizing product recovery. lunanano.ca The process typically begins with cell lysis and progresses through several chromatography steps. nih.gov

The first step in purification is to break open the E. coli cells to release the intracellularly expressed Protein A.

Cell Disruption (Lysis): Several methods can be employed for large-scale cell lysis. High-pressure homogenization and sonication are effective mechanical methods but can sometimes lead to lower product purity. nih.gov Thermochemical extraction is another option. nih.gov The composition of the lysis buffer is also critical; it often contains salts like NaCl and may include denaturants such as urea (B33335) to solubilize the protein. nih.govnih.gov However, the use of detergents like Triton X-100 must be carefully evaluated, as they can sometimes promote protein aggregation. nih.gov

Primary Recovery: Following lysis, the cell debris must be separated from the soluble protein fraction. This is typically achieved through centrifugation or microfiltration. nih.govnih.gov The resulting clarified lysate, which contains the target protein along with host cell proteins (HCPs), DNA, and other impurities, is then prepared for chromatographic purification. nih.gov

A multi-step chromatography process is required to separate the this compound from various impurities. nih.gov

Affinity Chromatography (AC): This is the primary capture step and is highly effective due to the specific nature of the interaction. Since Protein A itself is the product, the affinity ligand used is typically an immunoglobulin, such as IgG, immobilized on a chromatography resin like Sepharose. sigmaaldrich.com The recombinant protein binds with high specificity to the Fc region of the immobilized antibodies. lunanano.ca A key advantage of using an alkali-tolerant version of Protein A is that the chromatography columns can be cleaned and sanitized using harsh sodium hydroxide (B78521) (0.1-0.5 M) solutions, which effectively removes contaminants and extends the lifetime of the expensive resin. gripharma.comresearchgate.net

Ion Exchange Chromatography (IEX): IEX is a crucial polishing step used to remove remaining impurities like HCPs, DNA, and leached ligands from the previous step. nih.govbiopharminternational.com Anion exchange chromatography is often operated in a flow-through mode. nih.gov In this setup, the pH and conductivity of the mobile phase are adjusted so that the target protein does not bind to the resin, while negatively charged impurities (like DNA and many HCPs) are captured. nih.gov

Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC is typically the final polishing step. It separates molecules based on their size. This step is highly effective at removing any remaining protein aggregates and leached affinity ligands, ensuring the final product is monomeric and of high purity. sigmaaldrich.comnih.gov

Table 3: Typical Multi-Stage Purification Scheme for Recombinant Protein A This interactive table outlines the sequence and purpose of each chromatographic step in the purification process.

StepChromatography TypePrimary ObjectiveKey Impurities Removed
1. Capture IgG Affinity ChromatographyHigh-specificity capture and concentration of Protein A.Bulk host cell proteins (HCPs), other media components.
2. Intermediate Anion Exchange (Flow-Through)Removal of acidic impurities.Host Cell DNA, remaining HCPs, leached IgG ligand.
3. Polishing Size Exclusion ChromatographyRemoval of aggregates and final purification.Protein aggregates, leached ligands, trace impurities.

Viral Inactivation and Clearance Strategies (if applicable to research-grade purity)

While the production of this compound in host systems like Escherichia coli does not inherently involve mammalian viruses, viral inactivation and clearance steps are crucial considerations, particularly for ensuring the safety of materials that may be used in subsequent applications where viral contamination is a risk. fermentorchina.comgripharma.com The potential for viral contamination can arise from raw materials, the manufacturing environment, or personnel. fermentorchina.com Therefore, robust strategies are often incorporated into the purification process to inactivate or remove a broad range of potential viral contaminants. google.com For research-grade proteins, these steps provide an added layer of safety and process robustness.

The primary methods for viral inactivation rely on chemical or physical treatments that disrupt viral structure and render them non-infectious, while preserving the integrity of the target protein. google.com The selection of a method depends on the protein's stability under the treatment conditions. Given that this compound is engineered for stability at high pH, it may exhibit unique resilience or sensitivity to certain inactivation methods. gripharma.comnih.gov

Common viral inactivation strategies applicable to recombinant protein purification include:

Low pH Inactivation: This is a widely used method where the protein solution is held at an acidic pH, typically between 3.5 and 4.0, for a specific duration. fermentorchina.com This condition effectively denatures the lipid envelope of many viruses. google.com The elution pools from Protein A affinity chromatography are often already at a low pH, making this an integrated and convenient step. google.com

Solvent/Detergent (S/D) Treatment: This method is highly effective against enveloped viruses. fermentorchina.com It uses a combination of a solvent, such as tri-n-butyl phosphate (TNBP), and a detergent, like Triton X-100 or Tween-80, to disrupt the viral lipid envelope. google.comnih.gov S/D treatment is considered a robust and reliable inactivation method.

Irradiation: Techniques such as ultraviolet-C (UV-C) and gamma irradiation are employed to damage the nucleic acids (DNA or RNA) of viruses, preventing their replication. fermentorchina.comresearchgate.net UV-C is effective against a broad spectrum of viruses, and its application in continuous-flow systems is becoming more common. researchgate.net

In addition to inactivation, viral clearance can be achieved through physical removal steps in the purification train, such as chromatography and nanofiltration. google.com

Table 1: Overview of Common Viral Inactivation Methods

Method Mechanism of Action Target Viruses Typical Process Conditions Advantages
Low pH Hold Disrupts viral envelope proteins. Enveloped viruses pH 3.5-4.0 for ≥ 30-60 minutes Simple to implement, especially after Protein A elution. google.com
Solvent/Detergent (S/D) Dissolves the lipid envelope of the virus. Enveloped viruses e.g., 0.3% TNBP / 1% Triton X-100 for ≥ 30 minutes google.com Highly effective and robust; does not denature most proteins. nih.gov
UV-C Irradiation Damages viral nucleic acids (RNA/DNA), preventing replication. Broad spectrum (enveloped and non-enveloped viruses) researchgate.net 254 nm wavelength Non-chemical; can be applied in continuous processing. researchgate.net
Heat Treatment (Pasteurization) Denatures viral proteins (capsid and/or envelope). Broad spectrum e.g., 60°C for up to 10 hours fermentorchina.com Effective against both enveloped and some non-enveloped viruses. researchgate.net

Tangential Flow Filtration for Concentration and Buffer Exchange

Tangential Flow Filtration (TFF), also known as cross-flow filtration, is an essential unit operation in the downstream processing of this compound. sigmaaldrich.comrepligen.com It is a rapid and efficient pressure-driven separation process used to concentrate the protein solution and to perform buffer exchange (diafiltration). cytivalifesciences.comhuji.ac.il Unlike traditional Normal Flow Filtration (NFF) where the fluid flows directly through the membrane, TFF employs a parallel flow of the feed solution across the membrane surface. sigmaaldrich.comrepligen.com This sweeping action minimizes the buildup of protein on the membrane surface (a phenomenon known as fouling), allowing for efficient processing of larger volumes and achieving higher concentration factors. repligen.com

The TFF process utilizes ultrafiltration membranes with a specific Nominal Molecular Weight Limit (NMWL) chosen to retain the larger this compound while allowing smaller molecules like buffer salts, solvents, and low molecular weight impurities to pass through into the permeate. huji.ac.il

The two primary applications of TFF in this context are:

Concentration (Ultrafiltration): After a purification step like affinity chromatography, the protein may be in a dilute solution. TFF is used to reduce the process volume by removing buffer and solvent through the membrane, thereby increasing the concentration of this compound in the retentate. sigmaaldrich.comhuji.ac.il

Buffer Exchange (Diafiltration): This process is used to transfer the purified protein into a new buffer suitable for a subsequent purification step or for final formulation. cytivalifesciences.com During diafiltration, new buffer is added to the protein solution (retentate) at the same rate that filtrate is being removed. huji.ac.il This effectively "washes" the original buffer components out of the protein solution, achieving a high degree of buffer exchange while maintaining a constant protein concentration. cytivalifesciences.com

Table 2: Example TFF Process Parameters for Concentration and Diafiltration

Parameter Concentration Step Diafiltration Step
Process Objective Volume reduction from 50 L to 5 L Exchange Buffer A with Final Buffer B
Initial Volume 50 L 5 L
Final Volume 5 L 5 L
Initial Protein Concentration 1.0 g/L 10.0 g/L
Final Protein Concentration ~10.0 g/L ~10.0 g/L
Initial Buffer Buffer A (e.g., Low pH Elution Buffer) Buffer A (e.g., Low pH Elution Buffer)
Final Buffer Buffer A (e.g., Low pH Elution Buffer) Final Buffer B (e.g., Storage Buffer)
Diafiltration Volumes (DV) N/A 5-7 DVs
Membrane NMWL 10 - 30 kDa (selected based on protein size) 10 - 30 kDa

Process Analytical Technologies (PAT) for Monitoring and Control of Recombinant Protein Production

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality attributes (CQAs) and critical process parameters (CPPs). americanpharmaceuticalreview.comnih.gov The goal of PAT is to ensure final product quality by building it into the process from the start, rather than relying on end-product testing alone. americanpharmaceuticalreview.com For the production of this compound, which is often expressed in microbial systems like E. coli, PAT provides the tools for real-time monitoring and control of the fermentation process, leading to improved reproducibility, yield, and process understanding. gripharma.comntnu.no

Implementing PAT involves using in-line, on-line, or at-line analytical tools to monitor the state of the bioreactor and the health of the cell culture in real-time. americanpharmaceuticalreview.comresearchgate.net This data allows for the implementation of advanced control strategies, such as maintaining the specific growth rate (µ-stat) or adjusting nutrient feed rates to prevent the formation of inhibitory byproducts and maximize the production of soluble protein. ntnu.nonih.gov

Key PAT tools and their applications in recombinant protein fermentation include:

Dielectric Spectroscopy (or Capacitance): Used for in-line, real-time measurement of viable biomass. researchgate.net This technique measures the capacitance of the cell suspension, which correlates directly with the viable cell density, allowing for precise control of growth and induction timing.

Raman and Near-Infrared (NIR) Spectroscopy: These in-line spectroscopic probes can simultaneously monitor multiple analytes, including glucose, key amino acids, and metabolic byproducts like acetate. americanpharmaceuticalreview.com This enables automated feedback control of nutrient feeding to maintain optimal conditions. americanpharmaceuticalreview.com

Flow Cytometry: An at-line tool that can provide detailed information on cell population heterogeneity, including cell viability and the formation of intracellular inclusion bodies, which can be a factor in recombinant protein expression in E. coli. diva-portal.org

On-line Chromatography (e.g., HPLC): Can be integrated for at-line or on-line monitoring of product titer and critical quality attributes like aggregation or charge variants, providing rapid feedback on product quality during the process. phenomenex.blog

Table 3: Key Process Analytical Technologies (PAT) for Fermentation Monitoring

PAT Tool Parameter Monitored (CPP/CQA) Measurement Type Application in Process Control
Dielectric Spectroscopy Viable Cell Density (Biomass) In-line, Real-time Determines optimal time for induction of protein expression; controls specific growth rate. researchgate.net
Raman Spectroscopy Glucose, Lactate, Acetate, Amino Acids, Product Titer In-line, Real-time Enables closed-loop feedback control of nutrient and substrate feeding strategies. americanpharmaceuticalreview.com
Exhaust Gas Analyzer Oxygen Uptake Rate (OUR), Carbon Dioxide Evolution Rate (CER) On-line, Real-time Monitors metabolic activity and cellular respiration; helps prevent oxygen limitation.
On-line HPLC Product Titer, Purity, Aggregates At-line / On-line Provides near real-time data on product quantity and quality to optimize harvest time. phenomenex.blog
Flow Cytometry Cell Viability, Inclusion Body Formation At-line Analyzes population heterogeneity and physiological state of the cells. diva-portal.org

Advanced Engineering Strategies for Tailored Recombinant Alkali Tolerant Protein a Variants

Rational Design Principles for Modifying Binding Specificity and Affinity

Rational design utilizes a deep understanding of protein structure-function relationships to make targeted modifications. By leveraging computational modeling and structural biology, specific amino acid residues can be identified and altered to achieve desired changes in binding affinity and specificity. nih.govmedium.comacs.org

The interaction between Protein A and the Fc region of immunoglobulins is the cornerstone of its utility. While alkali-tolerant variants have been optimized for stability, their binding properties can be further engineered. lunanano.comlunanano.com Rational design approaches can be used to alter the Fc-binding domains to interact with a broader range of immunoglobulin isotypes and subclasses from different species, or to modulate the binding affinity for specific applications. For instance, site-directed mutagenesis can be employed to introduce mutations that change the surface charge or hydrophobicity of the binding interface, thereby altering the binding kinetics. nih.gov Computational tools can predict the effects of these mutations on the protein's structure and its interaction with various Fc domains. mit.edupnas.org

One strategy involves targeting residues at the periphery of the established Fc-binding site to create new contact points, potentially increasing affinity or altering specificity. Another approach is to modify the domains to recognize and bind to Fab fragments, which could have applications in the purification of antibody fragments or in diagnostic assays. researchgate.net By analyzing the co-crystal structures of Protein A domains with different immunoglobulins, researchers can identify key residues that determine binding specificity and engineer variants with novel interaction profiles. plos.org

Table 1: Examples of Rational Design Strategies for Modifying Fc-Binding

StrategyApproachDesired Outcome
Affinity Modulation Site-directed mutagenesis of key interface residues.Increased or decreased binding affinity for specific IgG subclasses.
Specificity Alteration Introduction of mutations to recognize different Ig isotypes (e.g., IgA, IgM).Broader applicability for purification of different antibody types.
Novel Binding Sites Engineering loops or surfaces outside the canonical Fc-binding region.Creation of secondary binding sites for tailored applications.
pH-Sensitive Binding Introducing histidine residues at the binding interface.Enabling elution of antibodies at milder pH conditions to prevent aggregation. researchgate.net

Beyond its native immunoglobulin-binding function, the stable scaffold of alkali-tolerant Protein A can be engineered to bind to entirely new classes of molecules. This can be achieved by grafting novel binding loops or domains onto the protein structure or by creating new binding pockets through targeted mutagenesis. For example, by replacing a surface-exposed loop with a peptide sequence known to bind to a specific receptor or enzyme, a Protein A variant with a completely new function can be created.

Combinatorial Library Generation and High-Throughput Screening Paradigms

Combinatorial approaches involve the creation of large libraries of protein variants, which are then screened to identify clones with the desired properties. oup.comnih.govbrainkart.com This strategy does not solely rely on a detailed understanding of protein structure and can often lead to the discovery of unexpected and highly effective mutations.

Several powerful display technologies are utilized to generate and screen vast libraries of protein variants. creative-biolabs.com

Phage Display: In this technique, the gene encoding a Protein A variant is fused to a bacteriophage coat protein gene, resulting in the display of the variant on the phage surface. wikipedia.orgcreative-biolabs.comnih.govcreative-biolabs.comcusabio.com Large libraries of phages, each displaying a different Protein A variant, can be generated and subjected to rounds of selection against a target molecule. wikipedia.orgnih.gov Phages that bind to the target are isolated and amplified, allowing for the identification of the corresponding gene sequence. wikipedia.org

Yeast Surface Display: This method involves expressing Protein A variants as fusions to yeast cell wall proteins, leading to their display on the yeast cell surface. nih.govwikipedia.orgspringernature.comnih.gov Yeast display libraries can be screened using fluorescence-activated cell sorting (FACS), which allows for quantitative selection based on binding affinity and expression levels. wikipedia.orgnih.gov This technique is particularly advantageous for engineering complex eukaryotic proteins. wikipedia.orgnih.gov

Ribosome Display: This is a cell-free display technology where a stable complex of the ribosome, mRNA, and the nascent Protein A variant is formed. nih.govuzh.chcreative-biolabs.comcnrs.frgoogle.com The selection is based on the binding of this complex to an immobilized target. The genetic information is then recovered by reverse transcription PCR of the associated mRNA. nih.govuzh.ch A key advantage of ribosome display is the ability to create very large libraries and to introduce mutations during the PCR amplification step, facilitating directed evolution. creative-biolabs.comcnrs.fr

Table 2: Comparison of Display Technologies for Protein A Engineering

TechnologyLibrary SizeSelection MethodKey Advantages
Phage Display 10⁹ - 10¹¹Affinity panningRobust, well-established, suitable for selecting high-affinity binders. wikipedia.orgnih.gov
Yeast Surface Display 10⁷ - 10⁹FACSQuantitative screening, eukaryotic expression system, quality control of protein folding. wikipedia.orgnih.gov
Ribosome Display 10¹² - 10¹⁴Affinity panning (in vitro)Cell-free system, very large libraries, allows for continuous evolution. creative-biolabs.comcnrs.fr

The screening of large combinatorial libraries is often a labor-intensive process. Automation is crucial for efficiently identifying variants with the desired characteristics. researchgate.netresearchgate.net Automated liquid handling systems can be used to perform high-throughput screening in microplate formats. sciepublish.combiorxiv.org These systems can be integrated with various detection technologies, such as ELISA, fluorescence polarization, or surface plasmon resonance, to measure binding affinity and specificity.

Modern automated workflows often incorporate machine learning algorithms to guide the selection process. researchgate.netresearchgate.net By analyzing the data from initial screening rounds, these algorithms can predict which mutations are most likely to lead to improved phenotypes, thereby focusing the subsequent screening efforts on the most promising candidates. mit.edu This integration of automation and artificial intelligence significantly accelerates the protein engineering cycle. researchgate.netresearchgate.net

Development of Genetically Encoded Probes and Sensors Incorporating Recombinant Alkali-tolerant Protein A

The robust and specific binding properties of engineered this compound make it an excellent candidate for the development of genetically encoded probes and sensors. ruixibiotech.com These tools can be used to detect and visualize specific molecules within living cells, providing valuable insights into biological processes. h1.comdpi.comresearchgate.netnih.govnih.gov

By fusing an engineered Protein A variant to a reporter protein, such as a fluorescent protein or an enzyme, a genetically encoded sensor can be created. nih.gov For example, a Protein A variant engineered to bind a specific non-immunoglobulin target could be fused to Green Fluorescent Protein (GFP). Upon binding to its target within a cell, the localization of the GFP signal would reveal the subcellular location of the target molecule.

Furthermore, conformational changes that occur upon target binding can be harnessed to create more sophisticated sensors. For instance, by using Förster Resonance Energy Transfer (FRET), where two different fluorescent proteins are fused to the engineered Protein A, a conformational change upon target binding could alter the distance or orientation between the two fluorophores, leading to a change in the FRET signal. This would provide a dynamic readout of target engagement in real-time. The high stability of the alkali-tolerant Protein A scaffold would be advantageous in ensuring the proper folding and function of these fusion proteins within the cellular environment.

Applications of Recombinant Alkali Tolerant Protein a in Advanced Biotechnological and Diagnostic Methodologies

Enhanced Affinity Chromatography for Immunoglobulin Purification and Fractionation

Protein A affinity chromatography is the standard industrial method for capturing and purifying monoclonal antibodies (mAbs) and other Fc-fusion proteins. nih.govlifescienceleader.com The ability of Protein A to specifically bind the Fc region of immunoglobulins allows for highly efficient, single-step purification from complex mixtures like cell culture supernatants. nih.govmedchemexpress.com The advent of recombinant alkali-tolerant Protein A has addressed a key limitation of earlier resins: their sensitivity to the harsh alkaline solutions used for cleaning-in-place (CIP) procedures. nih.govnih.gov

The extended lifespan of modern Protein A resins is a direct result of sophisticated protein engineering. Native Protein A consists of five highly homologous IgG-binding domains (E, D, A, B, C). nih.gov Research identified that certain domains, like the C domain, possess inherently greater resistance to alkaline conditions. nih.gov Further engineering, often based on the B domain to create the "Z domain," has involved specific amino acid substitutions to eliminate sites prone to alkaline cleavage. nih.govnih.gov For instance, a Gly-29 to Alanine (G29A) mutation is known to confer significant alkaline resistance. nih.gov

These engineered ligands are then covalently coupled to a solid matrix, such as highly cross-linked agarose (B213101), to create the chromatography resin. medchemexpress.comgripharma.com The resulting resins exhibit remarkable durability, allowing them to undergo hundreds of CIP cycles with minimal loss of function. This is crucial for industrial-scale manufacturing, where resin cost is a significant economic factor. nih.govresearchgate.net The ability to effectively clean the resin with solutions like 0.1 M to 0.5 M sodium hydroxide (B78521) removes tightly bound impurities and inactivates microorganisms, ensuring the longevity and consistent performance of the purification platform. nih.govgripharma.com

Studies have demonstrated the exceptional durability of these resins. For example, some alkali-tolerant Protein A agarose resins can retain approximately 80% of their initial dynamic binding capacity even after 500 cycles of cleaning with 0.1 M NaOH. gripharma.com Other research shows that certain resins maintain over 90% of their dynamic binding capacity after 200 cycles using 0.5 M NaOH for cleaning. biolink.com This stability is a marked improvement over older resins, which would degrade much more rapidly under such conditions. researchgate.net

Table 1: Comparative Alkaline Stability of Different Recombinant Protein A Resins

Resin TypeAlkaline ConditionNumber of Cycles/DurationRemaining Binding CapacitySource
Alkali-Tolerant Protein A Agarose 4FF0.1 M NaOH200≥95% engibody.com
Alkali-Tolerant Protein A Agarose 4FF0.5 M NaOH100~80% engibody.com
Rigose MabPureA LX0.1 M NaOH500~80% gripharma.com
MaXtar® ARPA0.5 M NaOH200>90% biolink.com
MabSelect SuRe0.1 M NaOH72 hours (continuous)High researchgate.netnih.gov
MabSelect PrismA0.5 M NaOH72 hours (continuous)Almost no effect researchgate.netnih.gov
MabSelect PrismA1.0 M NaOH48 hours (continuous)Decline observed researchgate.netnih.gov

Continuous chromatography represents a paradigm shift in biomanufacturing, moving from batch processing to a more integrated and efficient continuous flow. These systems often utilize multiple chromatography columns that are cycled rapidly and repeatedly. researchgate.net The success of continuous processing is heavily reliant on the durability of the chromatography resins, as they must withstand a significantly higher number of cycles in a shorter period compared to traditional batch methods.

Development of Robust Immunoassay Platforms and Diagnostic Reagents

The specific, high-affinity binding of Protein A to immunoglobulins makes it a valuable reagent in diagnostic immunoassays. ruixibiotech.commaxanim.com The enhanced stability of recombinant alkali-tolerant variants further improves the reliability and shelf-life of these diagnostic tools.

In ELISA development, recombinant Protein A can be used in several ways. A critical application in biopharmaceutical quality control is the detection of Protein A that has leached from the affinity column into the final drug product. sydlabs.comrepligen.com Regulatory agencies require manufacturers to quantify these leached contaminants. repligen.com Highly sensitive sandwich ELISA kits, which can detect Protein A at levels as low as picograms per milliliter, have been developed for this purpose. abcam.com The use of a stable, this compound as a standard or as a component in the assay itself ensures the precision, reproducibility, and accuracy required for these critical release tests. repligen.com

Lateral flow assays (LFAs) are paper-based diagnostic devices designed for rapid, point-of-care testing. nih.govresearchgate.net In a typical LFA, a liquid sample containing the target analyte flows along a nitrocellulose membrane and interacts with various reagents. nih.gov Recombinant Protein A can be conjugated to reporter molecules, such as colloidal gold nanoparticles, without affecting its antibody-binding site. ruixibiotech.commaxanim.com This conjugate can then be used on the LFA strip to capture and detect the presence of specific classes of antibodies in a sample, producing a visible line as a positive result. The inherent stability of engineered Protein A contributes to the development of robust and reliable LFAs with a long shelf-life, which is essential for tests used in diverse environmental conditions.

Biosensor Fabrication and Sensing Element Integration

The principles that make Protein A useful in immunoassays also apply to its use in more advanced biosensors. For biosensor applications, Protein A can be immobilized onto a solid surface (the sensing element) to act as a capture molecule. lunanano.camaxanim.com When a sample containing antibodies is passed over the sensor, the antibodies are captured by the immobilized Protein A. This binding event can then be detected by various means (e.g., optical, electrical, or mass-based).

The use of this compound offers a significant advantage in this context: the potential for sensor regeneration. After a measurement is taken, the sensor surface must be cleaned to remove the bound antibodies before it can be used again. The ability of alkali-tolerant Protein A to withstand harsh cleaning agents means that the biosensor surface can be regenerated multiple times without degrading the capture layer. This extends the operational lifetime of the biosensor, reduces costs, and improves the practicality of the technology for routine diagnostic use.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) Sensing Enhancements

The enhanced stability of this compound is a significant asset in label-free sensing technologies like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI). In these platforms, Protein A is often immobilized on the sensor surface to capture antibodies, facilitating the study of their interactions with various analytes. youtube.com The ability to withstand harsh alkaline conditions allows for effective and repeated regeneration of the sensor surface using solutions such as sodium hydroxide (NaOH). nih.govgripharma.comlifescienceleader.com This robust regeneration capability is crucial for removing bound analytes and any non-specifically bound proteins, ensuring the sensor can be reused multiple times without significant loss of activity. youtube.comnih.gov

The use of alkali-tolerant Protein A leads to more consistent and reproducible kinetic data over numerous analytical cycles. nih.gov This extended sensor lifespan reduces the cost per assay and improves the throughput of screening campaigns. lifescienceleader.com Research has demonstrated that engineered Protein A resins show minimal loss in binding capacity even after prolonged exposure to 0.5 M NaOH, highlighting their extreme alkaline stability. nih.gov This resilience is a direct result of protein engineering strategies, such as the substitution of alkali-labile amino acids like asparagine.

Table 1: Comparison of Standard vs. Alkali-Tolerant Protein A in Sensor Regeneration

FeatureStandard Recombinant Protein AThis compound
Regeneration Agent Mild acidic or basic solutions0.1 M - 0.5 M Sodium Hydroxide
Sensor Reusability Limited due to protein denaturationSignificantly extended, allowing for numerous cycles
Data Consistency May decrease over repeated cyclesHigh consistency and reproducibility
Cost-Effectiveness Higher long-term cost due to frequent sensor replacementLower long-term cost due to extended sensor lifespan

Electrochemical and Optical Biosensors for Immunoglobulin Detection

This compound is a valuable component in the fabrication of electrochemical and optical biosensors designed for the specific detection of immunoglobulins. nih.gov In these biosensors, the protein is immobilized on the transducer surface to act as a capture molecule for target antibodies. nih.govnih.gov The strong and specific interaction between Protein A and the Fc region of IgG allows for sensitive and selective detection of antibodies in various samples, including serum and cell culture supernatants. nih.gov

The alkali-tolerant nature of this recombinant protein offers a distinct advantage in the development of reusable biosensors. After each measurement, the sensor surface can be regenerated using alkaline solutions to remove the bound immunoglobulins, preparing the sensor for the next sample. nih.govgripharma.com This capability is particularly important for applications requiring high-throughput analysis or continuous monitoring. The development of biosensors for immunoglobulin G (IgG) is a significant area of research, with various electrochemical and optical methods being explored to achieve high sensitivity and selectivity. nih.gov The use of a stable capture protein like alkali-tolerant Protein A is a key factor in the performance and longevity of these diagnostic tools. unisayogya.ac.id

Potential in Biocatalysis and Enzyme Immobilization Technologies

The immobilization of proteins is a cornerstone of biocatalysis and enzyme-based technologies, and this compound is well-suited for these applications. nih.gov It can be covalently conjugated to various solid supports, such as agarose beads, to create affinity matrices for the purification of antibodies and other Fc-containing proteins. nih.govlunanano.canih.gov The enhanced stability of the alkali-tolerant variant under harsh pH conditions makes it a more robust and economical choice for industrial-scale purification processes that involve stringent cleaning-in-place (CIP) protocols with sodium hydroxide. nih.govgripharma.comlifescienceleader.com

The ability to withstand repeated cycles of use and cleaning without significant degradation of the immobilized protein leads to a longer lifespan for the affinity medium and reduced operational costs. gripharma.com Research has shown that affinity media using alkali-tolerant Protein A can retain a high percentage of their initial dynamic binding capacity even after hundreds of CIP cycles with NaOH. gripharma.com This durability is a significant advantage in large-scale bioprocessing. Furthermore, the principles of immobilizing alkali-tolerant Protein A can be extended to the development of other robust biocatalytic systems where enzyme stability and reusability are paramount.

Table 2: Performance of Immobilized Alkali-Tolerant Protein A in Affinity Chromatography

ParameterPerformance MetricReference
Ligand Stability Retains high binding capacity after >100 cycles with 0.1-0.5 M NaOH gripharma.com
Dynamic Binding Capacity High, enabling efficient capture of immunoglobulins gripharma.com
Ligand Leaching Low due to stable covalent immobilization gripharma.com
Reusability High, leading to reduced cost of goods in biomanufacturing nih.govgripharma.com

Protein Array and Microarray Technologies

Protein microarrays are powerful tools for high-throughput analysis of protein interactions and for diagnostic applications, such as profiling antibody repertoires in clinical samples. wikipedia.orgmdpi.com These arrays consist of a library of proteins immobilized on a solid surface. wikipedia.org The use of recombinant proteins, including Protein A, is common in the fabrication of these microarrays. nih.govwikipedia.org

This compound offers several advantages in this context. Its enhanced stability ensures that the protein remains functional on the microarray surface for longer periods and under various assay conditions. nih.gov This is particularly beneficial for applications that may involve harsh washing steps or the need for reusing the microarray. The ability to regenerate the microarray surface using alkaline solutions could potentially allow for multiple experiments on a single chip, significantly reducing costs and increasing throughput. The oriented immobilization of recombinant Protein A, for instance through a C-terminal cysteine residue, ensures that the immunoglobulin-binding sites are accessible, leading to higher sensitivity and specificity of the microarray. lunanano.ca This makes alkali-tolerant Protein A a promising candidate for the development of robust and reusable diagnostic protein microarrays for a wide range of applications. mdpi.com

Comparative Genomics and Evolutionary Analysis of Alkali Tolerant Protein a Family

Phylogenetic and Sequence Homology Analysis of Protein A Genes from Diverse Organisms

Staphylococcal Protein A is a cell surface protein from the bacterium Staphylococcus aureus and naturally consists of five repetitive immunoglobulin-binding domains (E, D, A, B, C). researchgate.netgoogle.com These domains exhibit high sequence homology but also key differences that influence their stability. nih.gov Phylogenetic analysis, which studies the evolutionary relationships between genes and proteins, is a cornerstone of comparative sequence analysis and is essential for understanding the evolutionary history of Protein A's function. h-its.orgnih.gov

Sequence alignment of the five native IgG-binding domains of Protein A reveals that they are highly homologous. nih.gov The engineered Z domain, which was derived from the B domain, also shares this high degree of homology. researchgate.net This similarity forms the basis for their shared function, but it is the subtle variations between them that dictate their individual characteristics, such as alkali-tolerance.

The primary culprit for Protein A's instability under high pH conditions is the amino acid asparagine. researchgate.net Asparagine residues are susceptible to deamidation and backbone cleavage reactions, which are accelerated at alkaline pH. researchgate.net Analysis of the Protein A domains reveals that the distribution and context of asparagine residues are critical to their stability.

A key finding from sequence comparisons is the variation at position 23. researchgate.net In the E, D, A, and B domains, this position is occupied by an asparagine residue. researchgate.net However, the C domain naturally possesses a threonine at this position, a substitution that contributes significantly to its superior intrinsic resistance to alkaline conditions compared to the other wild-type domains. nih.govresearchgate.net This discovery highlighted a specific divergent region directly linked to the alkali-tolerant phenotype.

Further research has identified specific alkali-labile sites. For instance, the Asn28-Gly29 motif is known to be particularly sensitive to cleavage under alkaline conditions. researchgate.net Protein sequencing analysis following exposure to 0.5M NaOH has been used to pinpoint the exact cleavage sites within the protein structure. nih.gov The C domain was found to be the only domain lacking any of the potential alkaline cleavage sites identified in such studies. nih.gov

Table 1: Comparison of Key Residues in Protein A Domains

Domain Residue at Position 23 Relative Alkaline Stability
A Asparagine Lower
B Asparagine Lower
C Threonine Highest (Wild-Type)
D Asparagine Lower
E Asparagine Lower
Z (engineered from B) Asparagine Lower (initially)

This table illustrates the natural variation at position 23 and its correlation with alkaline stability, as well as the targeted mutation in the Z domain to mimic the more stable C domain.

The natural variation among the five Protein A domains suggests an evolutionary path where functional redundancy allowed for sequence divergence, leading to domains with different physical properties. The C domain's inherent alkali stability, conferred in part by the absence of asparagine at position 23, represents a naturally evolved adaptation. nih.govresearchgate.net This natural template provided a roadmap for protein engineers.

The development of the Z domain from the B domain, initially to improve chemical stability for other applications, also set the stage for enhancing alkali tolerance. researchgate.net The evolutionary principle is that while the core three-helix bundle structure responsible for IgG binding is conserved, surface-exposed residues that are not critical for binding are more tolerant of mutation. researchgate.netresearchgate.net Scientists have exploited this by systematically replacing the eight asparagine residues in the Z domain to create more robust variants. researchgate.net This process mimics natural evolution on an accelerated timescale, selecting for the desired trait of alkali tolerance. The finding that the contribution of asparagine residues to instability is position-dependent underscores the complexity of this evolutionary tuning. researchgate.net

Functional and Structural Comparison with Wild-Type and Other Engineered Protein A Variants

The ultimate test of engineered proteins is their performance. Recombinant alkali-tolerant Protein A has been rigorously compared to its natural counterparts and earlier engineered versions, demonstrating significant improvements in stability and, consequently, operational lifetime in demanding industrial processes.

The primary industrial application for Protein A is in affinity chromatography for purifying monoclonal antibodies. nih.gov A critical step in this process is "cleaning-in-place" (CIP), where harsh alkaline solutions like sodium hydroxide (B78521) (NaOH) are used to clean and sanitize the chromatography resin for reuse. nih.gov While native Protein A is relatively stable, it cannot withstand the highly alkaline conditions (e.g., >0.1M NaOH) required for robust, repeated CIP cycles. nih.gov

Engineered variants, such as those used in MabSelect SuRe™ and MabSelect™ PrismA resins, were specifically designed to address this limitation. nih.gov Studies directly comparing these resins demonstrate a clear hierarchy in alkaline stability. For example, after 72 hours of continuous incubation in 0.1 M NaOH, MabSelect SuRe retains a high percentage of its immunoglobulin G (IgG) binding capacity. nih.gov However, at higher concentrations (0.5 M to 1.0 M NaOH), its capacity declines more significantly. nih.gov The more advanced MabSelect PrismA resin shows almost no loss in binding capacity after 72 hours in 0.5 M NaOH and only begins to show a decline after 48 hours in 1.0 M NaOH, illustrating its extreme alkaline stability. nih.gov This superior performance is a direct result of the protein engineering strategies employed. nih.gov

Table 2: Comparative Alkaline Stability of Engineered Protein A Resins

Resin NaOH Concentration Incubation Time (hours) Remaining Static Binding Capacity (%)
MabSelect SuRe™ 0.1 M 72 High
MabSelect SuRe™ 0.5 M 72 Significant Decline
MabSelect PrismA™ 0.5 M 72 ~100%
MabSelect PrismA™ 1.0 M 48 ~100%

This interactive table summarizes data from studies comparing the stability of different generations of engineered Protein A affinity resins under prolonged exposure to NaOH. nih.gov

The enhanced stability of recombinant Protein A is rooted in specific genetic modifications that counteract the chemical degradation pathways active at high pH. The primary mechanism of damage is the deamidation of asparagine residues, a process highly dependent on the protein's sequence and local conformation. nih.govresearchgate.net

The engineering strategy involves replacing susceptible asparagine residues with other amino acids, such as threonine, that are not prone to this type of degradation. google.com The successful N23T mutation in the Z domain, inspired by the naturally stable C domain, is a prime example. researchgate.netresearchgate.net This single substitution was shown to significantly increase the stability of the protein. researchgate.net Further refinements have involved mutating other asparagine residues. researchgate.net

Insights from Extremophilic Microorganisms for Engineering Novel Alkali-Tolerant Proteins

The field of protein engineering often looks to nature's experts in survival: extremophiles. These are organisms, often archaea or bacteria, that thrive in extreme environments, including those with high alkalinity (alkaliphiles). nih.govyoutube.com While the specific Protein A molecule is not typically found in these organisms, the principles by which their proteins function under high pH offer valuable insights for engineering.

Alkaliphiles have evolved proteins that remain stable and functional in their environment. youtube.com One common adaptation involves modifying the protein's surface charge. Halophilic (salt-loving) archaea, which also face extreme conditions, often have proteins with an increased number of acidic amino acids (aspartic acid, glutamic acid) on their surfaces. plos.org This increased negative surface charge is thought to enhance solubility and stability in extreme ionic environments. nih.govplos.org

Another strategy observed in alkaliphiles is the use of amino acids with basic side chains to help buffer the internal pH and stabilize cellular components. youtube.com Furthermore, the specific mechanisms these organisms use to maintain their internal pH, such as specialized sodium/proton antiporters, highlight the importance of controlling the local chemical environment. researchgate.net By studying the amino acid composition, surface charge distribution, and structural features of proteins from alkaliphiles, scientists can derive general rules for stability. These principles, such as favoring certain amino acids over others (like threonine over asparagine) and optimizing surface electrostatics, can then be applied to engineer novel proteins like this compound, pushing the boundaries of stability beyond what is observed in the native molecule. nih.gov

Q & A

Q. What are the key structural modifications in recombinant alkali-tolerant Protein A compared to native Protein A, and how do they enhance stability under alkaline conditions?

this compound (e.g., rat-PA) is engineered through residue substitutions in alkali-sensitive domains (e.g., modified IgG-binding regions) and removal of non-essential domains (e.g., albumin-binding regions) to improve stability . A C-terminal cysteine residue is introduced for covalent coupling to solid matrices, enabling robust ligand attachment during resin preparation . These modifications allow sustained activity in 0.1–0.5 M NaOH, critical for column cleaning-in-place (CIP) protocols .

Q. How does this compound interact with immunoglobulins, and what methodological considerations are critical for optimizing binding efficiency in affinity chromatography?

The protein binds IgG via the Fc region, with specificity influenced by pH and buffer composition (optimal pH range: 7–9) . Key parameters include:

  • Flow rate : 50–300 cm/h to balance binding capacity and throughput .
  • Dynamic binding capacity (DBC) : Varies by resin type (e.g., 30–60 mg IgG/mL resin) .
  • Elution conditions : Low-pH buffers (e.g., pH 3.0) or arginine-based solutions to dissociate IgG without denaturing the ligand .

Q. What experimental parameters should be prioritized when designing a purification protocol using this compound resins for monoclonal antibodies?

Prioritize:

  • Resin selection : Agarose-based matrices (e.g., 4% cross-linked agarose) for high DBC and chemical stability .
  • Alkali tolerance : Validate resin performance under CIP conditions (0.1–0.5 M NaOH) to ensure longevity .
  • Ligand leakage : Monitor leakage (<15 ng/mg IgG) via SDS-PAGE or ELISA to prevent product contamination .
  • Sample preparation : Pre-filter cell culture supernatants to avoid column clogging .

Advanced Research Questions

Q. How can researchers resolve discrepancies in dynamic binding capacity (DBC) data observed across different this compound resins during scale-up processes?

DBC variations arise from matrix porosity, ligand density, and IgG subclass specificity . To reconcile discrepancies:

  • Standardize testing conditions : Use identical flow rates, sample concentrations, and IgG subtypes (e.g., human IgG1).
  • Characterize resin properties : Compare particle size (e.g., 85–90 µm), pore structure, and ligand coupling efficiency .
  • Validate scalability : Conduct pilot studies with incremental column volume increases to assess DBC retention .

Q. What strategies are effective in mitigating ligand leakage from this compound resins during prolonged NaOH exposure in industrial-scale applications?

Strategies include:

  • Ligand engineering : Stabilize alkali-sensitive residues via site-directed mutagenesis (e.g., substitutions in IgG-binding domains) .
  • Matrix optimization : Use highly cross-linked agarose to reduce ligand detachment .
  • Coupling chemistry : Leverage thiol-mediated binding (C-terminal cysteine) for stronger ligand-matrix attachment .
  • Routine monitoring : Implement in-process ELISA to quantify leakage and adjust CIP protocols .

Q. How do site-directed mutagenesis approaches contribute to the development of alkali-tolerant Protein A variants with enhanced pH resilience, and what analytical methods validate these improvements?

Mutagenesis targets residues vulnerable to alkaline hydrolysis (e.g., asparagine deamidation). Post-engineering validation involves:

  • Functional assays : Measure IgG binding affinity (e.g., surface plasmon resonance) after NaOH exposure .
  • Structural analysis : Use circular dichroism to confirm retained secondary structure under alkaline conditions .
  • Stability testing : Incubate variants in 0.5 M NaOH for 60+ minutes and assess activity loss via SDS-PAGE .

Q. What methodological frameworks are recommended for comparative analysis of this compound resins in hybridoma culture supernatant processing?

Use a tiered approach:

  • Step 1 : Screen resins for DBC, ligand leakage, and alkali tolerance using standardized IgG solutions .
  • Step 2 : Test performance with hybridoma supernatants (e.g., host cell protein clearance, IgG recovery >97%) .
  • Step 3 : Conduct cost-benefit analysis of resin lifetime under CIP conditions (e.g., cycles vs. ligand leakage rate) .
  • Step 4 : Validate scalability in continuous chromatography systems .

Methodological Notes

  • Data contradiction management : Address conflicting DBC values by cross-referencing manufacturer data with independent validation (e.g., in-house binding assays) .
  • Quality control : Employ ELISA kits to detect Protein A contamination (<78 pg/mL) in purified IgG products .

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